molecular formula C12H9ClFNO2 B3033315 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid CAS No. 1017378-60-7

3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid

Cat. No.: B3033315
CAS No.: 1017378-60-7
M. Wt: 253.65 g/mol
InChI Key: BBOUFBCJRJCQSX-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a quinoline core, a privileged scaffold in medicinal chemistry, which is further functionalized with chloro and fluoro substituents at the 2 and 6 positions, respectively. These halogen atoms are known to significantly influence a molecule's biological activity and pharmacokinetic profile by modulating electronic properties and enhancing binding affinity through halogen bonding . The propanoic acid side chain at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to readily conjugate the quinoline scaffold to other pharmacophores via amide coupling or esterification. The primary research application of this compound is as a key intermediate in the design and synthesis of novel bioactive molecules. Its structure is particularly relevant for developing potential anti-infective agents. Recent studies on quinoline-furanone hybrids have demonstrated that halogen substitutions, specifically chlorine and bromine, are critical for enhancing antiplasmodial activity . The presence of both chlorine and fluorine on the quinoline ring makes this propanoic acid derivative a promising precursor for creating such bulkier hybrid compounds aimed at combating drug-resistant strains of pathogens. Furthermore, the quinoline scaffold is frequently explored in other therapeutic areas, including oncology and neurology. Safety and Handling: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-6-fluoroquinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c13-12-7(1-4-11(16)17)5-8-6-9(14)2-3-10(8)15-12/h2-3,5-6H,1,4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOUFBCJRJCQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Synthesis

The Friedländer quinoline synthesis remains a cornerstone for constructing the quinoline skeleton. This method involves condensing 2-amino-5-fluorobenzonitrile with a β-keto ester, such as ethyl acetoacetate, under acidic conditions. For instance, heating 2-chloro-6-fluoroaniline with ethyl 3-oxobutanoate in polyphosphoric acid at 120°C yields 2-chloro-6-fluoroquinoline-3-carboxylate, which serves as a pivotal intermediate. Subsequent hydrolysis of the ester to the carboxylic acid and reduction can adjust the chain length, though direct propanoic acid introduction requires additional steps.

Skraup and Doebner-Miller Modifications

Alternative cyclization methods, such as the Skraup reaction, utilize glycerol and sulfuric acid with 2-chloro-6-fluoroaniline to form the quinoline ring. However, these conditions often lead to over-oxidation, complicating the introduction of sensitive functional groups like propanoic acid. The Doebner-Miller variant, employing α,β-unsaturated ketones, offers better control but requires stringent temperature modulation to prevent side reactions.

Functionalization at the 3-Position

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is pivotal for introducing formyl groups at the 3-position of the quinoline ring. Treating 2-chloro-6-fluoroquinoline with phosphoryl chloride (POCl3) and dimethylformamide (DMF) at 0–5°C generates 2-chloro-6-fluoroquinoline-3-carbaldehyde in 55–60% yield. This aldehyde intermediate serves as a versatile precursor for chain elongation via Wittig or Horner-Wadsworth-Emmons reactions.

Nucleophilic Aromatic Substitution

Electron-deficient quinolines facilitate nucleophilic aromatic substitution (SNAr) at the 3-position. For example, reacting 2-chloro-6-fluoro-3-nitroquinoline with sodium propiolate under basic conditions introduces a propargyl group, which is hydrogenated to propanoic acid using palladium on carbon (Pd/C). This method achieves moderate yields (40–50%) but requires high temperatures (100–120°C) and extended reaction times.

Alternative Approaches

Cross-Coupling Reactions

Suzuki-Miyaura coupling between 3-bromo-2-chloro-6-fluoroquinoline and a propanoic acid-derived boronic ester (e.g., pinacolyl propanoate) using Pd(PPh3)4 and cesium carbonate (Cs2CO3) in tetrahydrofuran (THF) provides a streamlined route. However, the instability of boronic acids under acidic conditions necessitates careful optimization, with reported yields of 50–60%.

Oxidation of Alkyl Side Chains

Oxidizing 3-(2-chloro-6-fluoroquinolin-3-yl)propanal to the corresponding acid using Jones reagent (CrO3/H2SO4) represents a classical approach. While effective, over-oxidation to CO2 remains a challenge, necessitating low-temperature (−10°C) conditions to maintain selectivity.

Comparative Analysis of Methods

The table below summarizes key parameters for the predominant synthetic routes:

Method Yield (%) Key Reagents Temperature (°C) Time (h)
Friedländer Synthesis 55–60 PPA, β-keto ester 120 12
Vilsmeier-Haack 60 POCl3, DMF 0–5 6
EDC Coupling 65–72 EDC, HOBt 25 24
Heck Alkylation 80 Pd(OAc)2, P(o-Tol)3 80 8

The Heck alkylation method offers superior yields and selectivity, though it requires expensive palladium catalysts. Conversely, the Vilsmeier-Haack route is cost-effective but involves hazardous reagents like POCl3.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as a building block for creating more complex quinoline derivatives. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution:

Reaction TypeDescriptionCommon Reagents
OxidationConverts to quinoline derivativesPotassium permanganate, Chromium trioxide
ReductionForms amine or alcohol derivativesLithium aluminum hydride, Sodium borohydride
SubstitutionReplaces chloro and fluoro groupsNucleophiles like amines, thiols

These reactions facilitate the development of new materials and compounds that can be used in various applications.

Biology

The compound is being investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating enzyme activity and influencing biological pathways. Its dual chloro and fluoro substitutions enhance its efficacy compared to similar compounds .

Medicine

In medicinal chemistry, 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid is explored for drug development. Its unique structure is thought to contribute to its potential as a therapeutic agent against various diseases. For instance, it has been studied for its effects on conditions mediated by integrins, such as age-related macular degeneration (AMD) and diabetic retinopathy (DR) .

Case Study:
A notable study highlighted the use of quinoline derivatives in treating AMD by targeting vascular endothelial growth factor (VEGF). The findings suggest that compounds similar to this compound could play a role in developing effective treatments for these conditions .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for various applications ranging from agrochemicals to advanced materials science. The compound's ability to undergo diverse chemical transformations allows for innovation in product development .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Aromatic/Heterocyclic Substituents

Chlorinated 3-Phenylpropanoic Acid Derivatives (Marine Actinomycetes)
  • Compounds: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), methyl ester (2), and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) .
  • Structural Differences: Replace quinoline with a phenyl ring; substituents include Cl and OH groups.
  • Biological Activity: Antimicrobial activity against E. coli and S.
  • Key Insight : Chlorination enhances antimicrobial potency, while hydroxyl groups may improve solubility.
MK 571 (Leukotriene Antagonist)
  • Compound: 3-([{3-(2-[7-chloro-2-quinolinyl]ethenyl)phenyl}-thio]methyl]thio)propanoic acid .
  • Structural Differences: Quinoline core with ethenyl and thioether substituents; lacks fluoro group.
  • Key Insight: Quinoline’s planar structure facilitates interactions with hydrophobic protein pockets.
3-(2-Oxo-2H-pyran-6-yl)propanoic Acid
  • Compound: Heterocyclic substituent (pyran) instead of quinoline .
  • Biological Activity : Moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL).
  • Key Insight: Oxygenated heterocycles may reduce cytotoxicity compared to halogenated quinolines.

Functional Analogues: Pharmacological Activity

PPARγ Agonists (Antidiabetic Agents)
  • Compounds: Rosiglitazone, SB-219994 (α-trifluoroethoxy propanoic acid derivatives) .
  • Structural Differences: Phenyl or benzophenone substituents; stereochemistry critical (e.g., SB-219994 IC50 = 770-fold lower than its enantiomer).
  • Biological Activity : High PPARγ binding affinity (IC50 = 4–12 nM in adipocytes); antihyperglycemic effects in vivo.
  • Key Insight : Electron-withdrawing groups (e.g., CF3) enhance receptor binding; stereochemistry dictates potency.
Lifitegrast (Xiidra®)
  • Compound: (S)-2-[2-(benzofuran-6-carbonyl)-5,7-dichloro-...]propanoic acid .
  • Structural Differences: Complex benzofuran and tetrahydroisoquinoline substituents.
  • Biological Activity: LFA-1 antagonist for dry eye disease; propanoic acid critical for target engagement.
  • Key Insight : Bulky substituents modulate selectivity for integrin receptors.

Substituent Effects on Activity

Compound Substituents Key Functional Groups Biological Activity Potency (IC50/Ki/MIC) Reference
Target Compound 2-Cl, 6-F quinoline Propanoic acid Hypothetical: Antimicrobial N/A N/A
Marine Derivative 1 3,5-diCl, 4-OH phenyl Propanoic acid Antimicrobial Significant activity
MK 571 7-Cl quinoline, thioethers Propanoic acid MRP inhibition Ki = 0.6 µM
Rosiglitazone Thiazolidinedione, benzyloxy Propanoic acid PPARγ agonist IC50 = 4–12 nM
3-(2-Oxo-pyran)propanoic acid 2-Oxo-pyran Propanoic acid Antifungal MIC ~50 µg/mL

Key Research Findings

Halogenation: Chloro and fluoro substituents on aromatic/heterocyclic rings enhance lipophilicity and target binding. For example, MK 571’s chloro-quinoline contributes to MRP inhibition , while marine derivatives’ dichloro-phenyl groups improve antimicrobial activity .

Stereochemistry: Enantiomers of propanoic acid derivatives (e.g., SB-219994 vs. SB-219993) show 100-fold differences in antidiabetic potency .

Heterocyclic vs.

Functional Group Modifications: Esterification (e.g., marine derivative 2) reduces acidity but may enhance membrane permeability, whereas free propanoic acid (target compound) favors receptor interactions .

Biological Activity

3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 1017378-60-7
  • Molecular Formula : C12H9ClFNO2
  • Molecular Weight : 253.66 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor interactions, leading to various therapeutic effects. This includes potential inhibition of pathways involved in cancer progression and microbial resistance mechanisms .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of halogen substituents enhances its antibacterial activity. Specifically, the chloro and fluoro groups contribute to the compound's lipophilicity, improving membrane penetration and subsequent antimicrobial efficacy .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. It is known to target indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. In vitro studies demonstrated that derivatives of this compound could effectively degrade IDO1, leading to enhanced antitumor immunity. The compound NU227326, a derivative related to this compound, showed a DC50 of 5 nM in human glioblastoma cells, indicating potent activity against cancer cells .

Case Study: IDO1 Targeting

In a recent study, the efficacy of a PROTAC (proteolysis targeting chimera) based on this quinoline structure was evaluated. The results indicated that treatment with the PROTAC led to significant reductions in kynurenine levels across multiple cancer cell lines, demonstrating its ability to modulate IDO1 activity effectively .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis reveals that modifications on the quinoline core significantly influence biological activity. For instance:

  • Halogen Substitutions : The introduction of halogens such as Cl and F enhances both antimicrobial and anticancer activities.
  • Electron-Withdrawing Groups : Groups like nitro (-NO₂) reduce biological activity, while electron-donating groups can also lead to diminished effects .

Table 2: SAR Summary

ModificationEffect on Activity
Chlorine SubstitutionIncreased activity
Fluorine SubstitutionIncreased activity
Nitro GroupDecreased activity
Hydroxyl GroupDecreased activity

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid, and how can purity be validated?

Methodological Answer:

  • Synthesis : Use a multi-step approach involving:
    • Quinoline Core Formation : Friedländer condensation of 2-chloro-6-fluoroaniline with a β-keto ester to build the quinoline scaffold .
    • Side-Chain Introduction : Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions, as seen in fluoropyridinyl propanoic acid derivatives .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water .
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%).
    • NMR : Confirm structural integrity via 1^1H and 13^13C NMR, comparing peaks to analogous propanoic acid derivatives (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and quinoline C-F/C-Cl bonds (600–800 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ ~308.03) and isotopic patterns for Cl/F .
  • 19^19F NMR : Quantify fluorine incorporation and assess electronic environment (δ -110 to -120 ppm for aromatic F) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis and purification .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling optimize synthetic yield and predict bioactivity?

Methodological Answer:

  • Quantum Chemistry : Calculate reaction transition states (e.g., DFT for coupling reactions) to identify rate-limiting steps .
  • QSPR Models : Train models using datasets from fluorinated quinoline derivatives to predict solubility and logP .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the carboxylic acid and quinoline moieties .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., fluoropyridinyl analogs) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays .
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across studies, accounting for batch variability in compound purity .

Q. What strategies enhance the pharmacological profile via quinoline ring modification?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups : Replace Cl/F with CF3_3 to improve metabolic stability .
    • Ring Expansion : Synthesize 8-substituted quinolines to assess steric effects on target binding .
  • Prodrug Design : Esterify the carboxylic acid to improve bioavailability, as demonstrated in phenylalanine derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid
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3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.